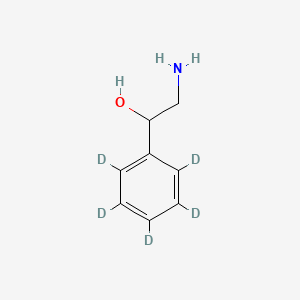
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol is a deuterated analog of phenylethanolamine, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be utilized in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol typically involves the deuteration of phenylethanolamine. One common method includes the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to achieve high yields and purity.
Analyse Chemischer Reaktionen
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol has several scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Wirkmechanismus
The mechanism by which 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol exerts its effects involves the interaction of its amino and hydroxyl groups with molecular targets. These interactions can influence various biochemical pathways, including neurotransmitter synthesis and receptor binding. The presence of deuterium can alter the compound’s metabolic stability and reactivity, providing unique insights into its behavior.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2-Amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol is unique due to its deuterium content. Similar compounds include:
Phenylethanolamine: The non-deuterated analog, which lacks the isotopic properties of the deuterated version.
2-Amino-1-phenylethanol: Another analog with different substitution patterns on the phenyl ring.
Deuterated analogs of other amines: Compounds like deuterated amphetamines or deuterated phenylpropanolamines, which share similar structural features but differ in their specific applications and properties.
Eigenschaften
Molekularformel |
C8H11NO |
|---|---|
Molekulargewicht |
142.21 g/mol |
IUPAC-Name |
2-amino-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol |
InChI |
InChI=1S/C8H11NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/i1D,2D,3D,4D,5D |
InChI-Schlüssel |
ULSIYEODSMZIPX-RALIUCGRSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CN)O)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanone, 1-[2-(1-hydroxyethyl)-4-pyridinyl]-](/img/structure/B13830980.png)




![(1R,5S,8R)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13831006.png)




![16-Oxabicyclo[13.2.0]heptadecan-17-one](/img/structure/B13831022.png)


